2-Hydroxychrysene-d11
CAS No.:
Cat. No.: VC0205102
Molecular Formula: C₁₈HD₁₁O
Molecular Weight: 255.36
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₈HD₁₁O |
|---|---|
| Molecular Weight | 255.36 |
Introduction
Chemical Structure and Properties
Molecular Composition and Identification
2-Hydroxychrysene-d11 is a deuterium-labeled analog of 2-hydroxychrysene, where eleven hydrogen atoms are replaced with deuterium atoms. This strategic labeling creates a compound with identical chemical behavior to the non-deuterated version but with a distinct mass spectral signature.
| Property | Value |
|---|---|
| Chemical Name | 2-Hydroxychrysene-d11 |
| CAS Number | 65945-06-4 |
| Molecular Formula | C18HD11O |
| Molecular Weight | 255.36 g/mol |
| IUPAC Name | 1,2,3,4,5,6,7,8,9,10,11-undecadeuteriochrysen-2-ol |
| Parent Compound | Chrysene |
The molecular structure consists of a chrysene backbone (four fused benzene rings) with a hydroxyl group at the 2-position and eleven deuterium atoms replacing hydrogen atoms at specific positions in the structure . The compound retains the planar configuration characteristic of PAHs but with the mass-shifting benefit of deuterium labeling.
Applications and Research Uses
Analytical Chemistry Applications
2-Hydroxychrysene-d11 serves as a critical internal standard for quantitative analysis in environmental and biological samples. The deuterium labeling provides a unique mass spectral signature that allows for precise differentiation from the non-deuterated compound in complex matrices .
Key analytical applications include:
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Mass spectrometry calibration for PAH metabolite quantification
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Chromatographic test compound for method development and validation
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Reference material for environmental monitoring programs
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Tracer compound in metabolic pathway studies
Researchers utilize this compound primarily to investigate PAH exposure biomarkers, as hydroxylated metabolites of PAHs often serve as indicators of environmental exposure and metabolic activation .
Environmental Monitoring
As a deuterated reference standard, 2-Hydroxychrysene-d11 plays a crucial role in environmental monitoring programs focused on PAH contamination. Environmental scientists use it to accurately quantify 2-hydroxychrysene in various matrices including soil, water, and air particulates .
The compound's stability and distinct spectral characteristics make it ideal for tracking the environmental fate and distribution of chrysene and its metabolites. This application is particularly important in areas with industrial pollution, as PAHs are common contaminants from fossil fuel combustion and various industrial processes .
Biological Activity and Mechanisms
Biochemical Interactions
2-Hydroxychrysene-d11 exhibits several significant biological interactions that make it valuable for research purposes. As an analog of 2-hydroxychrysene, it maintains similar biochemical behavior while providing analytical advantages through deuteration .
Research indicates that 2-Hydroxychrysene-d11 demonstrates radical scavenging capabilities, particularly against hydroxyl radicals and superoxide anions in vitro. This antioxidant activity suggests potential for investigating oxidative stress mechanisms and protective cellular responses .
The compound also shows receptor binding activity, particularly with receptor α, positioning it as a candidate structure for the development of novel antiestrogenic agents. This property has implications for research in endocrine disruption and potential therapeutic applications .
Comparative Analysis with Related Compounds
Isomeric Comparison
The positional isomers of hydroxychrysene-d11 (including 2-, 3-, and 6-hydroxychrysene-d11) share similar general properties but exhibit distinct biological activities and analytical characteristics. A comparative analysis helps illustrate the importance of hydroxyl group positioning on the chrysene backbone.
| Compound | Molecular Formula | Molecular Weight | Key Applications | Distinctive Properties |
|---|---|---|---|---|
| 2-Hydroxychrysene-d11 | C18HD11O | 255.36 g/mol | Chromatographic test compound, Receptor α binding | Radical scavenging, Selective antibacterial activity |
| 3-Hydroxychrysene-d11 | C18H12O (with 11D) | 255.4 g/mol | Internal standard for PAH metabolite analysis | Potentially mutagenic and carcinogenic |
| 6-Hydroxychrysene-d11 | C18H12O (with 11D) | 255.4 g/mol | Mass spectrometry standard, Environmental monitoring | Enhanced stability and analytical utility |
These isomers represent important analytical tools for understanding the metabolic pathways of chrysene in biological systems. The position of the hydroxyl group significantly influences both biological activity and analytical detection parameters .
Deuterated vs. Non-Deuterated Forms
The primary distinction between 2-Hydroxychrysene-d11 and its non-deuterated counterpart lies in their mass spectral characteristics. While chemically similar, the deuterated version provides several advantages for analytical applications:
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Distinct mass spectrometric signature allowing for differentiation in complex matrices
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Reduced isotopic overlap with related compounds
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Improved quantification accuracy when used as an internal standard
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Potential for tracking metabolic transformations
The non-deuterated 2-Hydroxychrysene has a molecular weight of 244.3 g/mol, compared to 255.36 g/mol for the deuterated version, reflecting the mass difference contributed by the eleven deuterium atoms .
Current Research Directions
Analytical Method Development
Ongoing research utilizing 2-Hydroxychrysene-d11 includes the development and refinement of analytical methods for detecting PAH metabolites in environmental and biological samples. The compound's deuteration makes it particularly valuable for mass spectrometry-based approaches .
Recent advancements focus on:
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Ultra-high sensitivity detection methods
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Multi-residue analysis techniques
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Non-targeted screening approaches
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Biomarker validation for exposure assessment
These analytical developments have implications for environmental monitoring, occupational exposure assessment, and public health surveillance related to PAH contamination .
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